molecular formula C12H9NO B145921 4-Methoxy-1-naphthonitrile CAS No. 5961-55-7

4-Methoxy-1-naphthonitrile

Cat. No. B145921
CAS RN: 5961-55-7
M. Wt: 183.21 g/mol
InChI Key: FRCZUGOIGNQOID-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthonitrile (4-MON) is a synthetic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 131.17 g/mol. 4-MON is soluble in water and slightly soluble in ethanol. It is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 4-Methoxy-1-naphthol, a related compound, has been used in the synthesis of various derivatives like 4H-benzo[h]chromene derivatives. These compounds show potential in theoretical studies and have been characterized using methods like IR, UV, NMR, and MS data (Al‐Sehemi et al., 2012).

Photophysical Studies

  • Investigation of Tautomerism : 4-Methoxy-1-naphthonitrile has been involved in studies investigating tautomerism and deprotonation in naphthaldehydes, providing insights into the behavior of such compounds in different solvents (Manolova et al., 2015).

  • Anodic Oxidation Studies : The anodic oxidation of 4-methoxy-1-naphthol has been explored, yielding various products and providing insights into reaction mechanisms such as cycloaddition (El‐Seedi et al., 2002).

  • Charge Transfer Studies : Studies on derivatives like 4-methoxy 1,8-naphthalimide N-substituted compounds reveal photo-induced charge transfer effects, which are significant for understanding the photophysical properties of these molecules (Martin et al., 2005).

Chemical Reactions and Properties

  • Hydroxylation and Colorimetric Assays : The hydroxylation of 1-methoxynaphthalene, leading to the formation of 4-methoxy-1-naphthol, has been used in colorimetric assays for enzymatic activities (Shoji et al., 2010).

  • Anodic Fluorination : Anodic fluorination of 4-methoxy-1-naphthol has been investigated, highlighting its potential in green chemistry due to high yields and room temperature reactions (Saraswat et al., 2013).

Solvatochromism and Spectroscopy

  • Solvatochromism Studies : Research on 4-methoxy-N-methyl-1,8-naphthalimide shows its strong solvatochromism, which is important for understanding the influence of solvent polarity on the photophysical properties of such molecules (Demets et al., 2006).

  • Hydrogen Bonding and Pi-Pi Stacking Interactions : The crystal structure of 4-methoxy-1-naphthol reveals insights into intermolecular interactions like hydrogen bonding and pi-pi stacking, crucial for understanding molecular assemblies (Marciniak & Różycka-Sokołowska, 2009).

Safety and Hazards

4-Methoxy-1-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink, or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing . More details about the safety and hazards can be found in the relevant papers .

Future Directions

The future directions of 4-Methoxy-1-naphthonitrile are not explicitly mentioned in the retrieved sources. More research may be needed to fully understand its potential applications and future directions .

properties

IUPAC Name

4-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUGOIGNQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208288
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5961-55-7
Record name 4-Methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5961-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-naphthonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-naphthonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHOXY-1-NAPHTHONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique reactivity does 4-methoxy-1-naphthonitrile exhibit upon exposure to light?

A1: this compound demonstrates interesting photochemical behavior, readily undergoing [2+2] cycloaddition reactions with various partners when exposed to UV light. For instance, it reacts with substituted ethenes [] and acrylonitrile [] under irradiation, forming cyclobutane ring-containing adducts. Interestingly, these reactions can even proceed efficiently under sunlight [], suggesting potential for applications in sustainable photochemical synthesis.

Q2: How does the presence of the methoxy group influence the photochemical reactivity of this compound compared to 1-naphthonitrile?

A2: While both this compound and 1-naphthonitrile can participate in photocycloaddition reactions, the presence of the methoxy group in the 4-position significantly alters the reactivity. Research suggests that the electron-donating nature of the methoxy group enhances the photochemical reactivity of this compound, making it more susceptible to photocycloaddition with various partners [, ].

Q3: Are there any studies exploring the theoretical properties of this compound?

A3: Yes, researchers have investigated the vaporization enthalpy of this compound both experimentally and through computational methods []. These studies provide valuable thermodynamic data for understanding the physical properties and behavior of this compound.

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